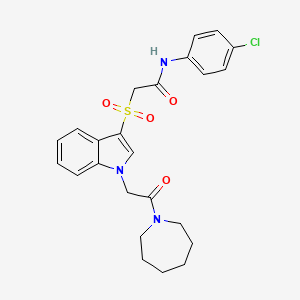
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-chlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C24H26ClN3O4S and its molecular weight is 488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-chlorophenyl)acetamide is a complex organic molecule characterized by its unique structural features, including an indole core, a sulfonyl group, and an azepane ring. Its molecular formula is C25H28ClN3O3S with a molecular weight of 470.03 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.
Structural Characteristics
The intricate structure of this compound suggests various potential interactions with biological targets. The presence of the indole moiety is significant as indole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties. The azepane ring may enhance the compound's binding affinity to specific receptors or enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C25H28ClN3O3S |
| Molecular Weight | 470.03 g/mol |
| CAS Number | Not specified |
Although the precise mechanism of action for this compound is not fully elucidated, it is believed to interact with various molecular targets within biological systems. The indole structure may facilitate interactions with enzymes or receptors, while the sulfonyl and azepane groups could influence the compound’s binding characteristics and selectivity for specific biological pathways.
Antibacterial Activity
Studies have indicated that compounds similar to this compound exhibit moderate to strong antibacterial activity against various strains. For instance, derivatives of sulfonamides have shown effectiveness against Salmonella typhi and Bacillus subtilis, which are key pathogens in infectious diseases .
Enzyme Inhibition
This compound may also act as an inhibitor for specific enzymes. Research has highlighted the role of sulfonamide derivatives in inhibiting acetylcholinesterase (AChE) and urease, with some compounds demonstrating IC50 values significantly lower than standard references. Such activities suggest potential applications in treating conditions related to enzyme dysregulation .
CNS Penetration
Pharmacokinetic studies have indicated favorable brain-plasma ratios for certain compounds in this class, suggesting that they may effectively penetrate the central nervous system (CNS). This property is crucial for developing treatments for neurological disorders .
Study on GlyT1 Inhibitors
In a study focused on glycine transporter 1 (GlyT1) inhibitors, modifications to the azepane structure led to enhanced potency. The introduction of the azepane moiety resulted in improved binding affinity compared to other structural variants, indicating that such modifications can significantly impact biological activity .
Anticancer Potential
Another research avenue explored the anticancer properties of related indole derivatives. These compounds demonstrated significant cytotoxic effects against various cancer cell lines, highlighting their potential as therapeutic agents in oncology .
科学研究应用
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds with indole structures often exhibit anticancer properties. The indole moiety in this compound may interact with various molecular targets involved in cancer cell proliferation and apoptosis. Studies have shown that related indole derivatives can induce cell cycle arrest and apoptosis in cancer cell lines, making this compound a candidate for further investigation in oncology .
2. Antimicrobial Properties
Compounds similar to 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-chlorophenyl)acetamide have demonstrated significant antimicrobial activity against various pathogens. The sulfonamide group is known for its antibacterial effects, potentially allowing this compound to serve as a lead for developing new antibiotics .
3. Anti-inflammatory Effects
The azepane ring may confer anti-inflammatory properties, making the compound a potential candidate for treating inflammatory diseases. Research into similar azepane-containing compounds has shown promise in selectively targeting inflammatory pathways without the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the indole moiety through Fischer indole synthesis and subsequent reactions to introduce the azepane ring and sulfonamide group .
The exact mechanism of action is still under investigation; however, it is believed that the compound interacts with specific enzymes or receptors within biological systems. The indole structure may facilitate interactions with targets involved in cell signaling pathways, while the sulfonamide group enhances binding affinity .
Case Studies
Case Study 1: Anticancer Screening
A recent study evaluated the anticancer potential of various indole derivatives, including those structurally related to the target compound. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting that further optimization of the structure could enhance efficacy .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial agents, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The findings revealed significant antibacterial activity, prompting further exploration into their mechanisms and potential clinical applications .
属性
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O4S/c25-18-9-11-19(12-10-18)26-23(29)17-33(31,32)22-15-28(21-8-4-3-7-20(21)22)16-24(30)27-13-5-1-2-6-14-27/h3-4,7-12,15H,1-2,5-6,13-14,16-17H2,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELRTAUGYVQMOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













